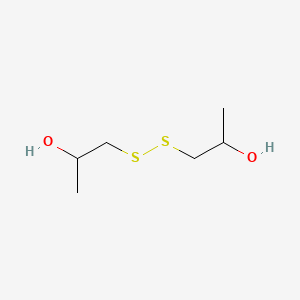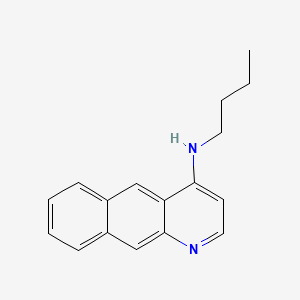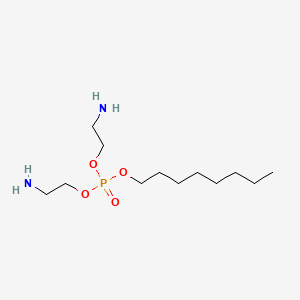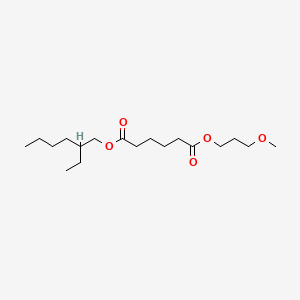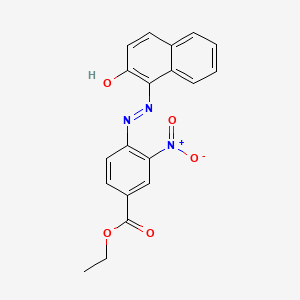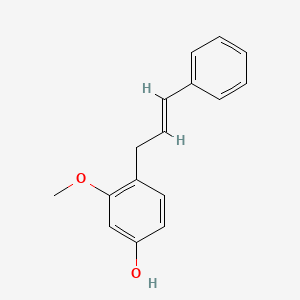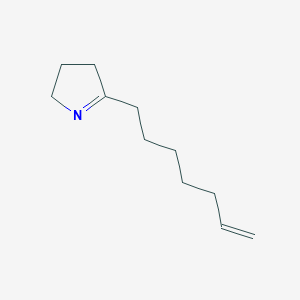
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific structure of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- includes a heptenyl side chain attached to the pyrrole ring, which influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and 6-heptenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrole, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrole undergoes nucleophilic substitution with 6-heptenyl bromide, resulting in the formation of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
科学研究应用
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptenyl side chain may enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2H-Pyrrole, 3,4-dihydro-: Lacks the heptenyl side chain, resulting in different chemical properties.
2H-Pyrrole, 5-(6-hexenyl)-3,4-dihydro-: Similar structure but with a hexenyl side chain instead of heptenyl.
2H-Pyrrole, 5-(6-octenyl)-3,4-dihydro-: Contains an octenyl side chain, leading to variations in reactivity and applications.
Uniqueness
The presence of the heptenyl side chain in 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. This makes it distinct from other pyrrole derivatives and valuable for specialized applications in research and industry.
属性
CAS 编号 |
118282-74-9 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC 名称 |
5-hept-6-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2H,1,3-10H2 |
InChI 键 |
XXEPQSUNKMHDRV-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCC1=NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



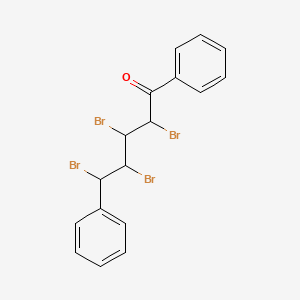
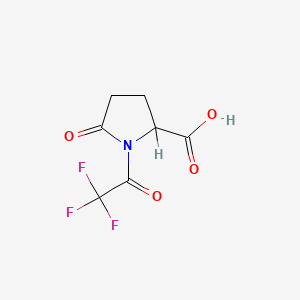
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
